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Compound of Interest

Compound Name: Adenophostin A

Cat. No.: B126412 Get Quote

A deep dive into the structure-activity relationships, receptor binding affinities, and functional

potencies of Adenophostin A and its derivatives, providing a crucial resource for researchers

in cellular signaling and drug development.

Adenophostin A, a fungal metabolite isolated from Penicillium brevicompactum, stands as the

most potent known agonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R).[1][2] Its

remarkable potency, approximately 10-fold greater than that of IP3 itself, has spurred

significant interest in its mechanism of action and the development of synthetic analogs with

tailored properties.[3] This guide provides a comparative analysis of Adenophostin A and its

key synthetic analogs, offering a comprehensive overview of their biological activities and the

structural determinants of their high affinity for the IP3R.

Comparative Biological Activity
The potency and efficacy of Adenophostin A and its analogs are typically evaluated by their

ability to bind to the IP3R and to induce the release of intracellular calcium (Ca2+). The

following table summarizes the key quantitative data from various studies, providing a clear

comparison of these crucial parameters.
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Compound
Receptor/Cell
Type

Binding
Affinity (Kd,
nM)

Ca2+ Release
Potency
(EC50, nM)

Relative
Potency (vs.
IP3)

Inositol 1,4,5-

trisphosphate

(IP3)

Hepatic

Membranes
3.09 ± 0.33[1] 145 ± 10[1] 1

Adenophostin A
Hepatic

Membranes
0.48 ± 0.06 14.7 ± 2.4 ~10

Adenophostin A

DT40 cells

expressing

IP3R1

-
~10-fold more

potent than IP3
~10

8-bromo

Adenophostin

DT40 cells

expressing

IP3R1

-

Slightly less

potent than

Adenophostin A

-

Etheno

Adenophostin

DT40 cells

expressing

IP3R1

High affinity High potency -

3"-dephospho-

Adenophostin A

Permeabilized

DT40 cells
Activates IP3R - -

Xylo-

adenophostin

Permeabilized

hepatocytes
-

Slightly less

potent than

Adenophostin A

-

Manno-

adenophostin

Permeabilized

hepatocytes
-

Similar potency

to IP3
~1

Acyclophostin
Hepatic

Membranes

2.76 ± 0.26 (at

pH 8.3)

209 ± 12 (at pH

7)
-

Guanophostin
Recombinant

IP3R

Higher potency

than

Chlorophostin

- -

Chlorophostin
Recombinant

IP3R

Reduced

potency
- -
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Cyclophostin - - 38 -

Spirophostins

((3R)-10 and

(3S)-11)

-

Lower than IP3

and

Adenophostin A

Lower than IP3

and

Adenophostin A

-

Structure-Activity Relationships
The high potency of Adenophostin A is attributed to its unique structure, which mimics the

essential binding elements of IP3 while presenting additional interaction points with the IP3R.

Key structural features and the effects of their modification are outlined below:

Adenine Moiety: The adenine base is crucial for the high affinity of Adenophostin A. It is

proposed to engage in a cation-π interaction with a conserved arginine residue (Arg504)

within the IP3-binding core of the receptor. Progressive trimming of the adenine ring leads to

a reduction in potency. However, even substantial modifications, such as substitution with

uracil or other aromatic rings, can result in analogs that are still more potent than IP3.

Analogs with modifications at the 2-position of the purine ring, such as guanophostin, have

shown high potency, suggesting that interactions with residues like Glu505 of the receptor

can be modulated.

Ribose and Glucose Moieties: The ribose and glucose rings of Adenophostin A serve as a

scaffold to correctly position the essential phosphate groups. The 2'-phosphate on the ribose

ring is critical for activity. Modifications to the glucose ring, such as in xylo-adenophostin
and manno-adenophostin, have demonstrated the importance of the stereochemistry of the

hydroxyl groups for potent receptor activation. Acyclophostin, an analog where most of the

ribose ring is removed, still exhibits high affinity, highlighting that the core pharmacophore

can be simplified.

Phosphate Groups: The phosphate groups at the 3" and 4" positions of the glucose moiety

and the 2' position of the ribose are essential for high-affinity binding and receptor activation.

These phosphates are believed to mimic the 4,5-bisphosphate of IP3, which are critical for

closing the "clam-like" IP3-binding core and activating the channel. Interestingly, an analog

lacking the equivalent of the 5-phosphate of IP3 (3"-dephospho-AdA) can still activate the

IP3R, suggesting that the adenine and 3"-phosphate provide sufficient interactions for

receptor activation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b126412?utm_src=pdf-body
https://www.benchchem.com/product/b126412?utm_src=pdf-body
https://www.benchchem.com/product/b126412?utm_src=pdf-body
https://www.benchchem.com/product/b126412?utm_src=pdf-body
https://www.benchchem.com/product/b126412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The characterization of Adenophostin A and its analogs involves a series of key experiments

to determine their binding affinity and functional potency. While specific details can vary

between studies, the general methodologies are as follows:

Radioligand Binding Assays
These assays are used to determine the binding affinity (Kd) of the compounds for the IP3

receptor.

Membrane Preparation: Membranes rich in IP3 receptors (e.g., from rat liver or cerebellum)

are prepared by homogenization and centrifugation.

Incubation: The membranes are incubated with a radiolabeled IP3 analog (e.g., [3H]IP3) and

varying concentrations of the unlabeled competitor (Adenophostin A or its analogs).

Separation: Bound and free radioligand are separated by centrifugation or filtration.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is then converted to the dissociation constant (Kd) using the Cheng-Prusoff

equation.

Calcium Release Assays
These functional assays measure the ability of the compounds to induce Ca2+ release from

intracellular stores.

Cell Preparation: Cells endogenously expressing IP3 receptors (e.g., hepatocytes) or cell

lines engineered to express specific IP3R subtypes (e.g., DT40 cells) are used. The cells are

permeabilized to allow direct access of the agonists to the intracellular environment.

Calcium Loading: The intracellular Ca2+ stores (endoplasmic reticulum) are loaded with

Ca2+, often in the presence of a Ca2+ indicator dye (e.g., Fura-2) or radioactive 45Ca2+.
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Stimulation: The permeabilized cells are stimulated with varying concentrations of

Adenophostin A or its analogs.

Measurement: The change in intracellular Ca2+ concentration is measured by monitoring the

fluorescence of the Ca2+ indicator dye or the amount of 45Ca2+ released from the cells.

Data Analysis: The concentration-response curves are plotted, and the EC50 value (the

concentration that elicits a half-maximal response) is determined.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by Adenophostin A and a

typical experimental workflow for its evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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